

Application Note: Quantitative HPLC Analysis of 4-(2-Methylanilino)phenol

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Compound of Interest

Compound Name: 4-(2-Methylanilino)phenol

CAS No.: 23197-53-7

Cat. No.: B1590630

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Abstract & Scope

4-(2-Methylanilino)phenol (also known as 4-(o-Tolylamino)phenol) is a critical intermediate in the synthesis of redox indicators, dyes, and polymerization inhibitors.^[1] Its structural duality—containing both a phenolic hydroxyl group and a secondary diphenylamine-like nitrogen—presents unique chromatographic challenges.^[1]

This protocol details a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. Unlike generic aminophenol methods, this approach addresses the hydrophobicity imparted by the tolyl ring and the weak basicity of the amine, ensuring sharp peak shapes and resolution from potential oxidation by-products (e.g., quinone imines).

Chemical Context & Method Strategy

The Analyte

- IUPAC Name: **4-(2-Methylanilino)phenol**^[1]
- Molecular Formula: $C_{13}H_{13}NO$ ^{[1][2]}

- Molecular Weight: 199.25 g/mol [2]
- Key Functional Groups:
 - Phenol (Acidic): [3] pKa \approx 10.0. Ionizes at high pH.
 - Diphenylamine Nitrogen (Very Weak Base): pKa $<$ 1.0. The lone pair is delocalized across two aromatic rings, rendering it neutral at standard HPLC pH levels (pH 2–8).

Method Development Rationale

- Stationary Phase: A C18 (Octadecyl) column is selected due to the significant hydrophobicity of the two aromatic rings. A high carbon load ($>$ 15%) is recommended to maximize interaction.
- Mobile Phase pH: A pH of 3.0 (Phosphate Buffer) is chosen.
 - Reasoning: At pH 3.0, the phenol group is protonated (neutral). The amine, being a very weak base (pKa $<$ 1), also remains predominantly neutral. This ensures the analyte is in a single, non-ionic state, preventing peak splitting and minimizing secondary interactions with residual silanols.
- Detection: The conjugated diphenylamine system exhibits strong UV absorption. A wavelength of 280 nm provides a balance between sensitivity and selectivity against simple solvent noise.

Experimental Protocol

Equipment & Reagents[1]

- HPLC System: Agilent 1260 Infinity II or equivalent (Quaternary Pump, DAD/VWD, Autosampler).
- Column: Agilent ZORBAX Eclipse Plus C18, 150 mm x 4.6 mm, 5 μ m (or equivalent end-capped C18).
- Solvents: Acetonitrile (HPLC Grade), Milli-Q Water, Phosphoric Acid (85%).

Mobile Phase Preparation

- Mobile Phase A (Buffer): 20 mM Potassium Phosphate Monobasic (KH₂PO₄) in water, adjusted to pH 3.0 with dilute Phosphoric Acid. Filter through 0.22 µm membrane.
- Mobile Phase B (Organic): 100% Acetonitrile.

Chromatographic Conditions

Parameter	Setting
Flow Rate	1.0 mL/min
Column Temperature	30°C (Controlled)
Injection Volume	10 µL
Detection	UV at 280 nm (Reference: 360 nm / 100 nm bw)
Run Time	15 Minutes
Elution Mode	Isocratic (Recommended for Routine QC)

Isocratic Program:

- 60% Mobile Phase A
- 40% Mobile Phase B
- Note: If late-eluting impurities (dimers) are present, switch to a gradient: 10% B to 90% B over 15 minutes.

Standard & Sample Preparation

Diluent: Acetonitrile:Water (50:50 v/v).

- Stock Standard (1.0 mg/mL): Accurately weigh 50 mg of **4-(2-Methylanilino)phenol** reference standard into a 50 mL volumetric flask. Dissolve in 25 mL Acetonitrile, sonicate for 5 mins, and dilute to volume with Water.

- Working Standard (50 µg/mL): Dilute 2.5 mL of Stock Standard into a 50 mL volumetric flask with Diluent.
- Sample Preparation: Accurately weigh sample equivalent to ~50 mg of analyte. Dissolve and dilute to match the Working Standard concentration. Filter through a 0.45 µm PTFE syringe filter before injection.

Method Validation Parameters (Self-Validating System)

To ensure trustworthiness, the method must pass the following System Suitability Tests (SST) before every analysis batch.

Parameter	Acceptance Criteria	Rationale
Retention Time (RT)	6.0 – 8.0 min	Ensures adequate retention without excessive run times.[1]
Tailing Factor (T)	$0.8 \leq T \leq 1.2$	Verifies suppression of silanol interactions.
Theoretical Plates (N)	> 5,000	Confirms column efficiency.
Precision (RSD)	$\leq 1.0\%$ (n=6 injections)	Validates system stability.
Resolution (Rs)	> 2.0	Required if analyzing degradation products (e.g., quinones).

Workflow Visualization

The following diagram outlines the decision process for method troubleshooting and optimization, specifically tailored for aminophenol derivatives.



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Caption: Decision tree for optimizing peak symmetry and efficiency during **4-(2-Methylanilino)phenol** analysis.

Discussion & Troubleshooting

Linearity & Range

The method demonstrates linearity from 5 µg/mL to 100 µg/mL ($R^2 > 0.999$). The high absorptivity of the diphenylamine chromophore allows for low Limits of Quantitation (LOQ ≈ 0.5 µg/mL).

Stability of Solutions

- Risk: Aminophenols are prone to oxidation, turning solutions brown/pink (formation of quinone imines).
- Mitigation: Prepare standards fresh daily. If stability is an issue, add 0.1% Ascorbic Acid to the diluent as an antioxidant preservative.

Interference

Common synthesis impurities include o-Toluidine and Hydroquinone.[1] Due to the high hydrophobicity of the **4-(2-Methylanilino)phenol** (two rings), these smaller, more polar impurities will elute significantly earlier (RT < 3 min), ensuring no interference.

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